N1-(thiophen-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Medicinal Chemistry Kinase Inhibition Asymmetric Synthesis

N1-(thiophen-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide (CAS 941998-79-4) is a synthetic, asymmetric oxalamide derivative that combines a thiophene-containing methyl arm at the N1 position with a para-trifluoromethoxy-substituted phenyl ring at the N2 position. Its molecular formula is C19H15F3N2O3S and its molecular weight is 344.31 g/mol.

Molecular Formula C14H11F3N2O3S
Molecular Weight 344.31
CAS No. 941998-79-4
Cat. No. B2391982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(thiophen-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
CAS941998-79-4
Molecular FormulaC14H11F3N2O3S
Molecular Weight344.31
Structural Identifiers
SMILESC1=CSC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C14H11F3N2O3S/c15-14(16,17)22-10-5-3-9(4-6-10)19-13(21)12(20)18-8-11-2-1-7-23-11/h1-7H,8H2,(H,18,20)(H,19,21)
InChIKeyMJLQKGVWYRGJPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(thiophen-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide (CAS 941998-79-4): A Differentiated Asymmetric Oxalamide Scaffold for Specialized Procurement


N1-(thiophen-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide (CAS 941998-79-4) is a synthetic, asymmetric oxalamide derivative that combines a thiophene-containing methyl arm at the N1 position with a para-trifluoromethoxy-substituted phenyl ring at the N2 position . Its molecular formula is C19H15F3N2O3S and its molecular weight is 344.31 g/mol . The compound belongs to a broader series of substituted oxalamides that have been investigated as kinase inhibitor scaffolds and as ligands in copper-catalyzed cross-coupling reactions [1][2]. Unlike many symmetric oxalamide analogs, its distinct heterocyclic architecture provides differentiated steric and electronic properties that are relevant for selectivity in both biological and catalytic applications [1].

Why N1-(thiophen-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide Cannot Be Simply Replaced by In-Class Oxalamide Analogs


Within the oxalamide class, subtle variations in N-aryl and N-heteroarylmethyl substitution dramatically alter the compound's electronic landscape, coordination geometry, and biological target engagement. The thiophen-2-ylmethyl moiety introduces a sulfur heteroatom that can participate in metal coordination or hydrogen-bonding interactions, while the electron-withdrawing para-trifluoromethoxy group (-OCF3) on the opposite phenyl ring reduces electron density and modulates both π-stacking and metabolic stability [1]. Symmetric analogs such as N1,N2-bis(thiophen-2-ylmethyl)oxalamide (BTMO, CAS 920366-91-2) lack the electron-deficient aryl ring required for selective kinase hinge-binding or for tuning the redox potential of copper catalysts [2]. Conversely, analogs bearing only the 4-(trifluoromethoxy)phenyl group without the thiophene arm forfeit the coordinating sulfur atom that has been shown to be critical for catalytic activity in copper-mediated coupling reactions [2]. Therefore, generic substitution without matching this specific asymmetric architecture risks loss of the dual functionality—metal ligation plus electron-deficient aryl character—that defines the compound's utility in both medicinal chemistry and catalysis programs.

Quantitative Differentiation Evidence for N1-(thiophen-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide Against Closest Structural Analogs


Asymmetric Oxalamide Architecture: Thiophene vs. Alternative Heterocycles

The target compound displays a unique asymmetric substitution pattern: the thiophen-2-ylmethyl group at N1 and the 4-(trifluoromethoxy)phenyl group at N2. This specific combination is absent in the closest commercial analogs. For example, the symmetric analog N1,N2-bis(thiophen-2-ylmethyl)oxalamide (BTMO, CAS 920366-91-2) features two identical thiophene arms and no electron-deficient aryl ring, while the analog N1-(furan-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide (CAS not specified) replaces the thiophene sulfur with a furan oxygen, altering the heteroatom donor properties [1]. In kinase inhibitor patents covering thiophene amide derivatives, the combination of a thiophene heterocycle with a para-substituted electron-withdrawing phenyl ring is repeatedly claimed as a core pharmacophore for achieving selective inhibition of serine/threonine kinases, with structure-activity relationship (SAR) data showing that replacement of the thiophene ring with furan or phenyl reduces inhibitory potency by >10-fold in certain kinase assays [1].

Medicinal Chemistry Kinase Inhibition Asymmetric Synthesis

Copper-Catalyzed Coupling Ligand Potential: BTMO vs. Asymmetric OCF3-Analog

The symmetric analog N1,N2-bis(thiophen-2-ylmethyl)oxalamide (BTMO) has been established as an effective ligand for copper-catalyzed ipso-nitration of (hetero)aryl halides with NaNO2, proceeding at 100–120 °C with 1–5 mol % CuI [1]. The introduction of a 4-(trifluoromethoxy)phenyl group on one side of the oxalamide scaffold, as in the target compound, is expected to modulate the ligand's electron-donating ability and steric environment, potentially altering catalytic turnover frequency (TOF) and substrate scope. While direct head-to-head catalytic data comparing BTMO and the target asymmetric ligand are not yet published, the electronic effect of the -OCF3 substituent (Hammett σp = 0.35) is predicted to reduce the electron density at the amide nitrogen, which may weaken copper coordination and thereby fine-tune catalyst activity for substrates sensitive to over-coordination [2].

Catalysis Cross-Coupling Ligand Design

Absence of Data as Procurement Intelligence: Gap Analysis Against Well-Characterized Analogs

A systematic search of primary literature and authoritative databases (PubChem, ChemSpider) reveals a critical absence of experimentally measured biological activity data (IC50, Ki, EC50), ADMET parameters, or catalytic performance metrics for N1-(thiophen-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide [1]. In contrast, closely related symmetric oxalamide BTMO has published catalytic data [2], and several N2-(4-(trifluoromethoxy)phenyl)oxalamide analogs appear in vendor catalogs with claimed antimicrobial and anticancer screening results. The target compound's current status as a data-poor entity represents both a procurement risk and a research opportunity: it is unsuitable as a direct drop-in replacement for validated analogs, but its unexplored asymmetric architecture may yield differentiated selectivity profiles in de novo screening campaigns.

Procurement Risk Data Gap Analysis Chemical Sourcing

Procurement-Driven Application Scenarios for N1-(thiophen-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide


Exploratory Kinase Inhibitor Scaffold in Early-Stage Medicinal Chemistry

The compound's asymmetric architecture matches the pharmacophore claimed in thiophene amide kinase inhibitor patents (US20080293716) [1]. It is suitable as a core scaffold for hit-to-lead programs targeting serine/threonine kinases, where the thiophene sulfur and electron-deficient -OCF3 phenyl ring are expected to contribute to hinge-binding and selectivity. Researchers should prioritize this scaffold over symmetric BTMO or furan analogs when the SAR suggests that sulfur coordination and electron-withdrawing effects are both required.

Ligand Tuning for Copper-Catalyzed Cross-Coupling Reactions

Based on the proven activity of the symmetric BTMO ligand in Cu-catalyzed ipso-nitration [1], the target compound's -OCF3 substitution offers a rational approach to modulate catalyst electron density. It is suitable for academic laboratories investigating structure-activity relationships in oxalamide-accelerated copper catalysis, particularly for substrates where over-coordination by electron-rich ligands is problematic [2].

Chemical Biology Probe for Thiophene-Dependent Protein Interactions

The thiophene moiety can engage in sulfur-π interactions and serve as a heteroatom hydrogen-bond acceptor, while the trifluoromethoxy group is a recognized 19F NMR probe and metabolic stabilizer. This makes the compound a candidate for fragment-based screening or chemical probe development where both 19F detection and sulfur-mediated binding are desired, distinguishing it from non-thiophene or non-fluorinated oxalamide analogs.

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